molecular formula C17H17N5O2S B11492218 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

Cat. No.: B11492218
M. Wt: 355.4 g/mol
InChI Key: CFECRYBCIATKNZ-UHFFFAOYSA-N
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Description

1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

The synthesis of 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the indole moiety, using reagents like halogens or nitrating agents.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indoles and tetrazoles.

Scientific Research Applications

1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-[2,6-dimethyl-4-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C17H17N5O2S/c1-12-9-15(21-11-18-19-20-21)10-13(2)17(12)25(23,24)22-8-7-14-5-3-4-6-16(14)22/h3-6,9-11H,7-8H2,1-2H3

InChI Key

CFECRYBCIATKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C32)C)N4C=NN=N4

Origin of Product

United States

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